2-[(8-Chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoic acid
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Description
This compound, also known as ET 2-((8-CHLORO-4-OXO-1,2,3,4-TETRAHYDROCYCLOPENTA©CHROMEN-7-YL)OXY)PROPANOATE, has a linear formula of C17H17ClO5 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . The product is sold as-is, and the buyer assumes responsibility to confirm its identity and/or purity .
Molecular Structure Analysis
The compound has a molecular weight of 336.775 . Its structure includes a cyclopenta[c]chromen ring, which is a common motif in many natural products and pharmaceuticals. The presence of the chloro, oxo, and oxy functional groups may influence its reactivity and interactions with other molecules.Physical And Chemical Properties Analysis
The compound has a molecular weight of 336.775 . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources .Scientific Research Applications
Synthesis and Chemical Framework
- The compound 2-[(8-Chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoic acid is related to chemical scaffolds used in the synthesis of natural products and hybrid structures. For instance, a study by Kim & Kim (2017) explored a new chemical scaffold, a hybrid of indanone and chromane, inspired by tetracyclic homoisoflavanoid natural products like brazilin.
Catalysis and Synthesis of Analogues
- Novel catalysts have been developed for the synthesis of compounds like Warfarin and its analogues, utilizing similar chemical structures. A study by Alonzi et al. (2014) demonstrated the use of polystyrene-supported 1,5,7-triazabicyclo[4.4.0]dec-5-ene in the Michael addition of 4-hydroxycoumarin to α,β-unsaturated ketones.
Biological Applications
- The chromene scaffold, closely related to the compound , has been shown to exhibit a range of biological activities. Research by Raj & Lee (2020) highlights its anticancer, anticonvulsant, antimicrobial, and antidiabetic properties.
Antimicrobial Activity
- Chromone derivatives have been investigated for their antimicrobial properties. A study by Ramadan & El‐Helw (2018) examined the antimicrobial activities of novel heterocycles derived from chromonyl-2(3H)-furanone.
Synthesis of Heterocyclic Systems
- The compound's structure is instrumental in the synthesis of diverse heterocyclic systems. A study by Ibrahim et al. (2022) utilized a related compound for constructing a variety of heterocyclic systems linked to furo[3,2-g]chromene.
properties
IUPAC Name |
2-[(8-chloro-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO5/c1-7(14(17)18)20-13-6-12-10(5-11(13)16)8-3-2-4-9(8)15(19)21-12/h5-7H,2-4H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRXUHYHOJMGTHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=C(C=C2C3=C(CCC3)C(=O)OC2=C1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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